molecular formula C6H17N3O2S B8635372 1,1-Dimethyl-2-[(dimethylamino)sulfonylamino]ethylamine CAS No. 87485-00-5

1,1-Dimethyl-2-[(dimethylamino)sulfonylamino]ethylamine

Cat. No. B8635372
Key on ui cas rn: 87485-00-5
M. Wt: 195.29 g/mol
InChI Key: FWSGXMYNAKZJEH-UHFFFAOYSA-N
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Patent
US04906661

Procedure details

A mixture of 30.7 g (0.35 mole) of 1,2-diamino-2-methylpropane, 150 ml of ether and 50 ml of triethylamine was cooled to 0° C. and 20 g (0.14 mole) of dimethylsulfamoylchloride was added slowly. The mixture was stirred for 30 min. and then concentrated under reduced pressure. The residue was mised with water, basified with potassium carbonate and concentrated to dryness. Acetone was added and insoluble material was removed by filtration. Concentration of the filtrate gave a solid, which crystallized from toluene to give 16.5 g (60%) of product, m.p. 77°-78° C. The IR and MNR spectra were consistent with the assigned structure.
Quantity
30.7 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Yield
60%

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([NH2:6])([CH3:5])[CH3:4].CCOCC.[CH3:12][N:13]([CH3:18])[S:14](Cl)(=[O:16])=[O:15]>C(N(CC)CC)C>[CH3:4][C:3]([NH2:6])([CH3:5])[CH2:2][NH:1][S:14]([N:13]([CH3:18])[CH3:12])(=[O:16])=[O:15]

Inputs

Step One
Name
Quantity
30.7 g
Type
reactant
Smiles
NCC(C)(C)N
Name
Quantity
150 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
CN(S(=O)(=O)Cl)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
ADDITION
Type
ADDITION
Details
Acetone was added
CUSTOM
Type
CUSTOM
Details
insoluble material was removed by filtration
CUSTOM
Type
CUSTOM
Details
Concentration of the filtrate gave a solid, which
CUSTOM
Type
CUSTOM
Details
crystallized from toluene

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC(CNS(=O)(=O)N(C)C)(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 16.5 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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